molecular formula C8H15NO2 B6224507 {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 2763776-37-8

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B6224507
CAS No.: 2763776-37-8
M. Wt: 157.21 g/mol
InChI Key: KJUKBMLLHBYGAW-UHFFFAOYSA-N
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Description

{5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol is a bicyclic compound of interest in medicinal chemistry research. It features a 3-azabicyclo[3.1.1]heptane scaffold, a structure recognized for its value in drug discovery. This specific scaffold is being explored in the development of novel therapeutic agents, including compounds that target the orexin type 2 receptor . Furthermore, research on closely related 3-azabicyclo[3.1.1]heptane analogues has demonstrated significant pharmacological potential. For instance, a hydroxy-substituted derivative has been identified as a high-affinity antagonist for the P2Y14 receptor, showing promising in vivo efficacy in models of chronic neuropathic pain and airway inflammation . The presence of both methoxy and methanol functional groups on this bridged scaffold makes it a versatile and valuable intermediate for synthetic chemistry. It can be used to explore structure-activity relationships, create targeted molecular libraries, and develop new bioactive molecules for various research applications. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2763776-37-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol

InChI

InChI=1S/C8H15NO2/c1-11-8-2-7(3-8,6-10)4-9-5-8/h9-10H,2-6H2,1H3

InChI Key

KJUKBMLLHBYGAW-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)(CNC2)CO

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 3 Azabicyclo 3.1.1 Heptan 1 Yl Methanol

Retrosynthetic Analysis of the {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol Structure

A logical retrosynthetic analysis of this compound begins with the disconnection of the key functional groups. The primary alcohol of the hydroxymethyl group at C1 can be traced back to a more stable precursor, such as a carboxylic acid or an ester, which can be reduced in a late-stage transformation. The methoxy (B1213986) group at C5 suggests a precursor with a hydroxyl group at this position, which can be methylated.

Further disconnection of the 3-azabicyclo[3.1.1]heptane core itself leads to several strategic possibilities. One common approach involves the formation of one of the four-membered rings through an intramolecular cyclization. This could involve, for example, the cyclization of a suitably substituted cyclobutane (B1203170) precursor bearing appendages that will form the second ring of the bicyclic system. Another powerful strategy involves the rearrangement or cycloaddition of highly strained precursors to generate the bicyclic core in a single, efficient step.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Key Disconnections Precursor Structures
This compoundC-O (ether), C-C (hydroxymethyl)3-azabicyclo[3.1.1]heptane-1-carboxylic acid derivative with a hydroxyl group at C5
Functionalized 3-azabicyclo[3.1.1]heptaneIntramolecular cyclization1,3-disubstituted cyclobutane
Functionalized 3-azabicyclo[3.1.1]heptaneCycloaddition/RearrangementSpirocyclic oxetane (B1205548) or bicyclo[1.1.0]butane derivatives

General Approaches to the 3-Azabicyclo[3.1.1]heptane Core

The construction of the 3-azabicyclo[3.1.1]heptane skeleton is a central challenge in the synthesis of the target molecule. Several innovative methods have been developed to access this strained bicyclic system.

Strategies Involving Spirocyclic Oxetanyl Nitrile Reduction

A recently developed and powerful method for the synthesis of the 3-azabicyclo[3.1.1]heptane core involves the reduction of spirocyclic oxetanyl nitriles. nih.gov This approach is notable for its efficiency and scalability. The reaction proceeds through a reductive ring-opening of the oxetane followed by an intramolecular cyclization to form the bicyclic amine.

The general transformation can be summarized as follows:

Spirocyclic Oxetanyl Nitrile → 3-Azabicyclo[3.1.1]heptane

This method offers a direct route to the core structure and has been shown to be applicable on a multigram scale. researchgate.net The mechanism is believed to involve the initial reduction of the nitrile to a primary amine, which then acts as a nucleophile to attack one of the methylene (B1212753) carbons of the oxetane, leading to ring opening and subsequent intramolecular cyclization to furnish the 3-azabicyclo[3.1.1]heptane skeleton.

Intramolecular Cyclization Pathways for Bridged Azacycles

A more classical yet highly effective strategy for constructing the 3-azabicyclo[3.1.1]heptane core relies on the intramolecular cyclization of a suitably functionalized cyclobutane precursor. chemrxiv.orgchemrxiv.org This approach offers a high degree of control over the substitution pattern of the final bicyclic product.

A typical sequence involves the following key steps:

Formation of a 1,3-disubstituted cyclobutane: This is often achieved through methods like the diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate. chemrxiv.org

Functional group manipulation: The substituents on the cyclobutane ring are then chemically modified to set the stage for the intramolecular cyclization. This may involve hydrolysis of a nitrile to an amide or reduction of an ester to an alcohol.

Intramolecular cyclization: The final ring closure to form the bicyclic imide or amine is typically induced by a base or through a condensation reaction.

This pathway allows for the preparation of a variety of substituted 3-azabicyclo[3.1.1]heptane derivatives, making it a versatile approach for accessing complex target molecules like this compound.

Stereoselective Synthesis of the Hydroxymethyl and Methoxy Functionalities within the Scaffold

With the core bicyclic structure in hand, the next critical phase is the stereoselective introduction of the hydroxymethyl and methoxy groups. The rigid nature of the 3-azabicyclo[3.1.1]heptane system often dictates the stereochemical outcome of reactions, but careful consideration of reagents and reaction conditions is necessary to achieve the desired diastereoselectivity and enantioselectivity.

Diastereocontrol and Enantiocontrol in Bicyclic Systems

Achieving the desired stereochemistry in the target molecule requires careful control over the introduction of the C1 and C5 substituents. The relative stereochemistry between these two groups is crucial for the molecule's biological activity.

Diastereocontrol can often be achieved by substrate-controlled reactions, where the existing stereocenters in the bicyclic core direct the approach of reagents. For example, the reduction of a ketone at the C5 position would likely proceed from the less hindered face of the molecule, leading to a specific diastereomer of the corresponding alcohol.

Enantiocontrol can be established through several strategies:

Chiral Resolution: A racemic mixture of a key intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: Starting from a chiral precursor or using a chiral catalyst can induce enantioselectivity in the formation of the bicyclic core or in the introduction of the functional groups.

Chiral Auxiliary and Asymmetric Catalysis Applications

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis offers a more elegant and atom-economical approach to enantiocontrol. Chiral Lewis acids or transition metal complexes can catalyze reactions such as cycloadditions or reductions with high enantioselectivity. Recent advances in catalysis have enabled the asymmetric synthesis of various substituted 3-azabicyclo[3.1.1]heptane derivatives, providing access to enantioenriched building blocks for complex target synthesis.

Novel Synthetic Routes and Methodological Advancements

The construction of the 3-azabicyclo[3.1.1]heptane framework, a key feature of the target molecule, has been the subject of considerable research. Recent advancements have focused on creating this strained bicyclic system with a high degree of control and efficiency.

Development of Efficient and Scalable Synthetic Protocols

A promising and scalable approach to the 3-azabicyclo[3.1.1]heptane core commences with readily available cyclobutane derivatives. One such method involves the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives starting from 3-oxocyclobutanecarboxylate. This strategy relies on an intramolecular imide formation to construct the bicyclic system. While this method has been demonstrated for the synthesis of various derivatives, its adaptation for the target molecule would likely involve the use of a starting material with appropriate functionalization at the positions corresponding to C1 and C5 of the final product.

Another general and scalable synthesis proceeds through the reduction of spirocyclic oxetanyl nitriles. This method offers a distinct advantage in its ability to generate the 3-azabicyclo[3.1.1]heptane skeleton in a single, transformative step. The scalability of this process has been demonstrated, with reports of producing significant quantities of the parent scaffold. To apply this to the synthesis of this compound, a suitably substituted spirocyclic oxetanyl nitrile precursor would be required.

A hypothetical, yet plausible, synthetic route could begin with the synthesis of a key intermediate such as N-protected 1-carboxy-3-azabicyclo[3.1.1]heptan-5-one. This intermediate could potentially be synthesized through modifications of the aforementioned cyclobutane-based routes. Subsequent steps would involve the selective reduction of the ketone at the C5 position to an alcohol, followed by O-methylation to introduce the methoxy group. The carboxylic acid at the C1 position would then be reduced to the primary alcohol, yielding the target compound. The choice of protecting groups for the nitrogen atom would be crucial to ensure compatibility with the reaction conditions of each step.

StepTransformationReagents and Conditions (Proposed)
1Formation of 3-azabicyclo[3.1.1]heptan-5-one core with C1-esterBased on intramolecular cyclization of a functionalized cyclobutane
2Protection of the aminee.g., Boc anhydride, Et3N, CH2Cl2
3Reduction of C5-ketonee.g., NaBH4, MeOH
4O-methylation of C5-alcohole.g., NaH, MeI, THF
5Reduction of C1-estere.g., LiAlH4, THF
6Deprotection of the amine (if necessary)e.g., TFA or HCl

Photochemical and Other Advanced Cyclization Strategies

Advanced cyclization strategies, particularly those leveraging photochemical and strain-release principles, offer innovative pathways to the 3-azabicyclo[3.1.1]heptane scaffold. These methods often provide access to complex molecular architectures under mild conditions.

Photochemical Cycloadditions: Intramolecular [2+2] photocycloaddition reactions have been successfully employed to construct the 3-azabicyclo[3.1.1]heptane ring system. This approach typically involves the irradiation of a suitably designed diene precursor, leading to the formation of the bicyclic core. The substitution pattern of the final product is dictated by the structure of the starting diene. For the synthesis of the target molecule, a diene incorporating precursors to the C1-methanol and C5-methoxy groups would be necessary. While powerful, the scalability of photochemical reactions can sometimes be a challenge, requiring specialized equipment for large-scale production.

Strain-Release Cycloadditions: A particularly elegant and increasingly popular strategy involves the strain-release cycloaddition of bicyclo[1.1.0]butanes. These highly strained molecules can react with various partners to rapidly build molecular complexity. For instance, the reaction of bicyclo[1.1.0]butanes with azomethine ylides, catalyzed by copper, has been shown to produce polysubstituted 3-azabicyclo[3.1.1]heptanes with high stereoselectivity. Similarly, formal (3+3) cycloadditions of bicyclobutanes have been developed to access the bicyclo[3.1.1]heptane framework. The functional group tolerance of these reactions is a key advantage, potentially allowing for the direct incorporation of the required methoxy and protected methanol (B129727) functionalities, or their precursors.

Cyclization StrategyDescriptionPotential for Target Synthesis
Intramolecular [2+2] Photocycloaddition Formation of the bicyclic system via light-induced cyclization of a diene.Requires a specifically designed diene precursor. Scalability can be a concern.
Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition Reaction of bicyclo[1.1.0]butanes with azomethine ylides.Offers high stereocontrol and potential for functional group incorporation.
Formal (3+3) Cycloaddition Reaction of bicyclobutanes with a three-atom component.Provides rapid access to the core structure with potential for substitution.

Comparative Analysis of Synthetic Efficiency and Yield for this compound Production

A direct comparison of the efficiency and yield for the synthesis of this compound is challenging due to the absence of a reported synthesis. However, a qualitative analysis based on analogous transformations and the inherent characteristics of each synthetic strategy can be made.

Strain-Release Cycloaddition Routes: These modern methods are often characterized by high efficiency and atom economy. The reactions can proceed under mild conditions with high stereocontrol. If a suitable bicyclo[1.1.0]butane precursor bearing the necessary functionalities can be prepared, this approach could offer the most elegant and efficient route. The primary challenge would lie in the synthesis of this highly specialized starting material.

Synthetic ApproachPotential AdvantagesPotential DisadvantagesEstimated Overall Yield
From Cyclobutane Derivatives Scalable, uses well-established reactions.Potentially long synthetic sequence.Moderate
Photochemical Cycloaddition Convergent, forms the core in one step.Scalability challenges, potential for low yields, precursor synthesis may be complex.Low to Moderate
Strain-Release Cycloaddition Highly efficient, high stereocontrol, mild conditions.Synthesis of specialized starting materials can be challenging.Moderate to High

Structural Elucidation and Conformational Analysis of 5 Methoxy 3 Azabicyclo 3.1.1 Heptan 1 Yl Methanol

Spectroscopic Methods for Structural Characterization

The determination of the intricate three-dimensional structure of molecules such as {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol relies on a suite of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, lead to a comprehensive understanding of the molecule's architecture.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For a bicyclic system like a 3-azabicyclo[3.1.1]heptane derivative, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for assigning stereochemistry.

In the ¹H NMR spectrum of a related compound, such as a generic 3-azabicyclo[3.1.1]heptane, characteristic signals for the bridgehead protons and the protons on the different bridges of the bicyclic system would be expected. The chemical shifts and coupling constants (J-values) provide crucial information about the dihedral angles between adjacent protons, which in turn helps to deduce the ring's conformation. For instance, larger coupling constants are typically observed for protons in a diaxial relationship, while smaller couplings suggest axial-equatorial or equatorial-equatorial arrangements.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network within the molecule. An HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, facilitating the assignment of the carbon skeleton. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of substituents on the bicyclic ring.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Substituted 3-Azabicyclo[3.1.1]heptane Analog
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2/H-4 (axial)2.8 - 3.0m-
H-2/H-4 (equatorial)3.1 - 3.3m-
H-5 (bridgehead)2.5 - 2.7m-
H-6 (endo)1.9 - 2.1m-
H-6 (exo)2.2 - 2.4m-
H-7 (syn)1.7 - 1.9dJ ≈ 10
H-7 (anti)2.0 - 2.2dJ ≈ 10

Mass Spectrometry for Molecular Connectivity and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₈H₁₅NO₂.

The fragmentation of bicyclic amines in the mass spectrometer often follows characteristic pathways. acs.org The presence of the nitrogen atom dictates many of the fragmentation patterns observed for cyclic amines. whitman.edu Common fragmentation pathways for aliphatic amines include α-cleavage, which is the cleavage of the bond between the α- and β-carbons relative to the nitrogen atom. jove.com This process results in the formation of a stable iminium ion. For a bicyclic amine, the fragmentation can be more complex due to the rigid ring structure. The initial molecular ion would be observed, and its odd molecular weight would be indicative of the presence of a single nitrogen atom, in accordance with the nitrogen rule. whitman.edujove.com Subsequent fragmentation could involve the loss of the methoxy (B1213986) group, the hydroxymethyl group, or cleavage of the bicyclic ring system itself. The analysis of these fragment ions helps to confirm the connectivity of the different functional groups within the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
m/zProposed Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
126[M - OCH₃]⁺
126[M - CH₂OH]⁺
96[M - CH₂OH - OCH₃]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the C-O stretches of the alcohol and the ether, the N-H stretch of the secondary amine, and the various C-H stretches of the aliphatic framework.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3200-3600Strong, Broad
N-H Stretch (amine)3300-3500Medium
C-H Stretch (sp³)2850-2960Strong
C-O Stretch (ether)1070-1150Strong
C-O Stretch (alcohol)1000-1260Strong
C-N Stretch1020-1250Medium

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation (if applicable)

While spectroscopic methods provide a wealth of information about a molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique is the gold standard for determining the absolute configuration of chiral molecules.

For the 3-azabicyclo[3.1.1]heptane ring system, crystallographic studies on derivatives have revealed important conformational details. researchgate.netnih.gov The analysis of the crystal structure would definitively establish the relative stereochemistry of the methoxy and hydroxymethyl substituents at the bridgehead positions. Furthermore, it would provide a detailed picture of the conformation of the bicyclic ring in the solid state, including the degree of puckering and the orientation of the substituents.

Detailed Conformational Analysis of the 3-Azabicyclo[3.1.1]heptane Ring System

The 3-azabicyclo[3.1.1]heptane framework is a rigid bicyclic system, but it still possesses a degree of conformational flexibility. Understanding the preferred conformations and the dynamics of the ring system is crucial for comprehending its chemical reactivity and biological activity.

Preferred Conformations and Ring Dynamics of Bridged Azacyclic Systems

Bridged bicyclic systems like the 3-azabicyclo[3.1.1]heptane core are conformationally constrained compared to their monocyclic counterparts. researchgate.net The four-membered ring in the bicyclo[3.1.1]heptane system imparts significant strain, leading to puckered conformations. The six-membered ring containing the nitrogen atom typically adopts a chair-like or a boat-like conformation. The relative stability of these conformations is influenced by the nature and position of substituents.

Influence of the Methoxy and Hydroxymethyl Substituents on Scaffold Conformation

The 3-azabicyclo[3.1.1]heptane core consists of a six-membered piperidine (B6355638) ring fused to a four-membered cyclobutane (B1203170) ring. The piperidine ring is forced into a conformationally constrained state. Depending on the substitution pattern, this ring can adopt conformations that resemble distorted "boat" or "chair" forms. For instance, studies on related 3-substituted 6-azabicyclo[3.1.1]heptanes have shown that cis-isomers tend to adopt a distorted chair-like conformation, while trans-isomers favor a boat-like conformation for the piperidine ring.

In this compound, the hydroxymethyl group is situated at a bridgehead carbon (C1), while the methoxy group is at C5, a carbon atom on the ethylene (B1197577) bridge of the bicyclic system. The spatial arrangement of these substituents is crucial in determining the most stable conformation.

Steric and Electronic Effects:

The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups exert both steric and electronic effects that influence the scaffold's conformation.

Due to the lack of specific experimental or computational studies on this compound, the precise dihedral angles and bond lengths for its most stable conformation are not available in the literature. However, crystallographic data from related 3-azabicyclo[3.1.1]heptane derivatives provide insight into the general geometric parameters of this scaffold.

Conformational Data from Analogous Structures

X-ray crystallographic studies on various 3-azabicyclo[3.1.1]heptane derivatives have been conducted to understand their potential as bioisosteres of other chemical motifs. The data from these studies can be used to approximate the structural parameters of the this compound scaffold.

ParameterDescriptionTypical Value Range
r Distance between exit vectors (e.g., substituents at C1 and C5)4.79 – 4.81 Å
φ Angle between exit vectors~120°

This interactive table is based on data for related 3-azabicyclo[3.1.1]heptane structures and serves as an approximation.

The preferred conformation of this compound would likely involve a puckering of the cyclobutane ring and a distorted boat or chair-like conformation of the piperidine ring that positions the bulky hydroxymethyl and methoxy groups in a way that minimizes steric strain. The final conformation would be a delicate balance between minimizing steric repulsions and maximizing stabilizing interactions, such as intramolecular hydrogen bonding. Definitive elucidation of the predominant conformation would necessitate dedicated spectroscopic (e.g., 2D-NMR) and computational modeling studies for this specific molecule.

Computational and Theoretical Studies on 5 Methoxy 3 Azabicyclo 3.1.1 Heptan 1 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about a molecule's stability, geometry, and electronic properties.

Geometric optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable three-dimensional structure. stackexchange.com This is a critical first step in most computational studies.

Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy. researchgate.net For a molecule like {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol, a common approach would involve the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p). inpressco.comresearchgate.net This level of theory is generally effective for optimizing the geometries of organic molecules containing first- and second-row elements. The optimization process iteratively adjusts atomic coordinates to minimize the total electronic energy until a stationary point on the potential energy surface is located. stackexchange.com Vibrational frequency calculations are then typically performed to confirm that this structure is a true minimum (i.e., has no imaginary frequencies).

Ab Initio Methods , which mean "from first principles," are based solely on the principles of quantum mechanics without empirical parameters. wikipedia.orgyoutube.com The Hartree-Fock (HF) method is the simplest ab initio approach. wikipedia.org More accurate, but computationally intensive, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) theory can be used for higher-precision energy and geometry calculations, often on a DFT-optimized structure, to obtain more refined results. mdpi.com

A hypothetical set of optimized geometric parameters for the bicyclic core, derived from a DFT calculation, is presented below.

Once the optimized geometry is obtained, further analyses can elucidate the molecule's reactivity.

Molecular Electrostatic Potential (MESP) analysis provides a visual map of the charge distribution around a molecule. chemrxiv.orgnih.gov It is used to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. mdpi.com MESP surfaces are typically color-coded: regions of negative potential (high electron density), such as those around the oxygen and nitrogen atoms, are colored red and are susceptible to electrophilic attack. Regions of positive potential (low electron density), often near hydrogen atoms, are colored blue and indicate sites for nucleophilic attack. nih.gov For this compound, the lone pairs on the nitrogen and oxygen atoms would be expected to be prominent negative MESP regions, highlighting their roles as potential hydrogen bond acceptors or sites of protonation.

Frontier Molecular Orbital (FMO) Theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Analysis of the spatial distribution of these orbitals can predict the regioselectivity of reactions. For instance, in a reaction with an electrophile, the site of attack would likely be the atom(s) with the largest coefficient in the HOMO. sapub.org

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, offering insights into the conformational flexibility and dynamics of a molecule. mdpi.comnih.gov

For a flexible molecule like this compound, MD simulations are essential for exploring its accessible conformations in a simulated physiological environment. nih.gov A typical simulation would involve placing the molecule in a box of explicit water molecules (e.g., TIP3P water model) and ions to mimic an aqueous solution. The interactions between atoms are governed by a force field, such as AMBER or GROMACS. mdpi.com The simulation would be run for a duration of nanoseconds to microseconds at a constant temperature and pressure, tracking the trajectory of all atoms.

Analysis of the MD trajectory would reveal the conformational preferences of the bicyclo[3.1.1]heptane ring system, which is known to be rigid but can still exhibit distinct conformations. uci.edulibretexts.org It would also show the rotational freedom and preferred orientations of the methoxy (B1213986) and hydroxymethyl side chains. This information is vital for understanding how the molecule might adapt its shape to fit into a receptor binding pocket. nih.gov

Theoretical Investigations of Reaction Mechanisms Relevant to the this compound Scaffold

Computational methods are invaluable for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways and calculate the energies of reactants, transition states, and products. sumitomo-chem.co.jpacs.org DFT is a common tool for these investigations. mdpi.comcoe.edu

In Silico Approaches for Synthetic Route Prediction and Optimization

Computer-Aided Synthesis Planning (CASP) tools are transforming how chemists design synthetic routes. chimia.chacs.org These in silico approaches use algorithms to propose retrosynthetic pathways, breaking down a complex target molecule into simpler, commercially available starting materials. computabio.com

Derivatization and Functionalization Strategies for 5 Methoxy 3 Azabicyclo 3.1.1 Heptan 1 Yl Methanol

Chemical Transformations of the Hydroxymethyl Moiety (e.g., Oxidation, Esterification, Etherification)

The primary alcohol of the hydroxymethyl group at the C1 position serves as a key handle for numerous chemical transformations.

Oxidation: The hydroxymethyl moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. For instance, Swern oxidation conditions can be employed to yield the aldehyde, while stronger oxidizing agents like sodium periodate (B1199274) can produce the carboxylic acid derivative nih.govacs.org. These transformations introduce new functionalities that can be used for further derivatization, such as reductive amination or amide bond formation.

Esterification: Standard esterification procedures can be applied to convert the hydroxymethyl group into a variety of esters. This can be achieved by reacting the alcohol with acyl chlorides or carboxylic acids under appropriate catalytic conditions. For example, reaction with diphenylacetyl chloride has been used to form esters of similar azabicycloalkanols google.com.

Etherification: The formation of ethers from the hydroxymethyl group provides another avenue for structural modification. Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be utilized to introduce a range of alkyl or aryl-alkyl substituents.

Table 1: Examples of Hydroxymethyl Moiety Transformations

Transformation Reagents and Conditions Product Functional Group
Oxidation to Aldehyde Swern Oxidation (e.g., Oxalyl chloride, DMSO, Triethylamine) -CHO
Oxidation to Carboxylic Acid e.g., NaClO2 -COOH
Esterification Acyl chloride, Pyridine (B92270) -OC(O)R
Etherification NaH, Alkyl halide -OR

Functionalization at the Azacyclic Nitrogen Atom

The secondary amine in the 3-azabicyclo[3.1.1]heptane ring is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions. The nitrogen atom's nucleophilicity allows for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones. These reactions are typically carried out in the presence of a base to neutralize the acid formed.

N-Acylation: Acylation of the nitrogen atom to form amides is a common and straightforward transformation. This is readily achieved by treating the parent amine with acyl chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents google.comunimi.it. For example, 3,6-diazabicyclo[3.1.1]heptane derivatives have been acylated with propionyl chloride google.com.

Table 2: Functionalization Reactions at the Azacyclic Nitrogen

Reaction Type Reagents and Conditions Functional Group Introduced
N-Alkylation Alkyl halide, Base (e.g., K2CO3) -R
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) -CH2R
N-Acylation Acyl chloride, Base (e.g., Triethylamine) -C(O)R
N-Sulfonylation Sulfonyl chloride, Base -SO2R

Introduction of Additional Chemical Moieties onto the Bicyclic Core

Introducing further chemical diversity onto the bicyclic core of {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol presents a more complex synthetic challenge but offers the potential for significant structural modifications. General strategies for the functionalization of the 3-azabicyclo[3.1.1]heptane skeleton often involve the synthesis of substituted precursors.

Recent advances have demonstrated the feasibility of introducing substituents at the bridgehead positions of the 3-azabicyclo[3.1.1]heptane core. For example, a photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids acs.org. While this has been demonstrated on a different derivative, the principle could potentially be adapted.

Stereochemical Control and Regioselectivity in Derivatization Reactions

The stereochemistry of the 3-azabicyclo[3.1.1]heptane system is a critical aspect of its derivatization. The rigid, bicyclic nature of the scaffold often dictates the facial selectivity of incoming reagents.

In the synthesis of the core itself, diastereoselective reactions can be employed to control the relative stereochemistry of substituents. For instance, the diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate has been used to install functional groups onto the cyclobutane (B1203170) ring with specific stereochemistry, which is then carried through to the final bicyclic product chemrxiv.orgchemrxiv.org.

For derivatization of a pre-existing core like this compound, the inherent stereochemistry of the starting material will influence the approach of reagents. For example, reactions at the hydroxymethyl group are less likely to affect the stereocenters of the core, while reactions that involve the core itself would require careful consideration of steric hindrance and the existing stereochemical arrangement. Copper-catalyzed stereoselective formal [4π+2σ] cycloadditions have been reported for the asymmetric construction of chiral polysubstituted 3-azabicyclo[3.1.1]heptanes, highlighting the potential for high levels of stereocontrol in the synthesis of such scaffolds acs.org.

Regioselectivity is primarily a consideration when multiple reactive sites are present. In the case of N-protected this compound, derivatization would selectively occur at the hydroxymethyl group. Conversely, if the hydroxymethyl group is protected, functionalization can be directed to the nitrogen atom.

5 Methoxy 3 Azabicyclo 3.1.1 Heptan 1 Yl Methanol As a Synthetic Building Block and Molecular Scaffold

Design Principles for Incorporating Bridged Bicyclic Scaffolds into Complex Molecular Architectures

The incorporation of bridged bicyclic scaffolds, such as the 3-azabicyclo[3.1.1]heptane system, into drug candidates is a strategic approach to move away from flat, aromatic structures, a concept often referred to as "escaping from flatland." This design principle is driven by the understanding that three-dimensional molecular shapes can lead to improved pharmacological properties.

The rigid nature of the 3-azabicyclo[3.1.1]heptane scaffold offers several advantages in drug design. It provides a fixed orientation of substituents, which can lead to higher binding affinity and selectivity for biological targets. The defined spatial arrangement of functional groups allows for precise structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize molecular interactions with a target protein.

Furthermore, the introduction of a nitrogen atom within the bicyclic system provides a handle for modulating physicochemical properties such as solubility and basicity. The 3-azabicyclo[3.1.1]heptane core has been recognized as a saturated bioisostere of pyridine (B92270) and meta-substituted benzene (B151609) rings. This mimicry allows for the replacement of these common aromatic moieties in known drugs, which can lead to improved metabolic stability, reduced toxicity, and enhanced solubility. For instance, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold in the antihistamine drug Rupatadine resulted in a dramatic improvement in its physicochemical profile.

Utility in the Construction of Diverse Chemical Libraries for Academic Research

The {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol building block is particularly well-suited for the construction of diverse chemical libraries for academic and industrial research. Its bifunctional nature, with a secondary amine and a primary alcohol, allows for a wide range of chemical transformations. The nitrogen atom can be functionalized through acylation, alkylation, or sulfonylation, while the hydroxyl group can be modified via esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

This dual functionality enables the rapid generation of a multitude of derivatives with varying substituents and physicochemical properties. The rigid scaffold ensures that the appended diversity elements are projected into distinct regions of three-dimensional space, increasing the likelihood of discovering novel interactions with biological targets. The ability to synthesize multigram quantities of the core 3-azabicyclo[3.1.1]heptane structure facilitates its use in large-scale library synthesis.

Strategies for Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner. The 3-azabicyclo[3.1.1]heptane scaffold is an excellent starting point for DOS strategies. One common approach involves a "build/couple/pair" strategy, where the scaffold is first synthesized (build), then coupled with various building blocks, and finally subjected to a pairing (cyclization) reaction to generate diverse polycyclic systems.

Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been developed, including intramolecular imide formation from appropriately substituted cyclobutane (B1203170) precursors. This method allows for the diastereoselective synthesis of the scaffold, providing control over the stereochemistry of the final products. Another innovative approach involves the catalyst-controlled annulation of bicyclo[1.1.0]butanes with vinyl azides, which can divergently produce different isomers of the azabicyclo[3.1.1]heptene system, further expanding the accessible chemical space.

Once the this compound core is obtained, further diversification can be achieved by leveraging its functional handles. For example, the nitrogen atom can be used as a nucleophile in various coupling reactions, while the methanol (B129727) group can be transformed to introduce other functionalities, leading to a library of compounds with significant skeletal and appendage diversity.

Comparative Analysis with Other Bridged Nitrogen-Containing Scaffolds in Synthetic Chemistry

In the realm of synthetic chemistry, several bridged nitrogen-containing scaffolds are utilized as building blocks. A comparative analysis of the 3-azabicyclo[3.1.1]heptane system with other common scaffolds, such as tropanes (8-azabicyclo[3.2.1]octanes) and quinuclidines (1-azabicyclo[2.2.2]octanes), reveals distinct advantages and disadvantages.

Table 1: Comparison of Bridged Nitrogen-Containing Scaffolds

Scaffold Structural Features Synthetic Accessibility Conformational Flexibility
3-Azabicyclo[3.1.1]heptane Fused 6- and 4-membered rings Moderately accessible, several multi-step syntheses reported Highly rigid, chair-like conformation
Tropane Fused 6- and 5-membered rings Readily accessible from natural sources (e.g., tropinone) Relatively rigid, boat-like conformation of the 6-membered ring

| Quinuclidine | Bridged 6-membered rings | Accessible through various synthetic routes | Highly rigid and symmetrical |

The 3-azabicyclo[3.1.1]heptane scaffold offers a unique, highly rigid, and compact structure due to the strained four-membered ring. This rigidity can be advantageous for locking in a specific bioactive conformation. While tropanes are readily available from natural sources, their conformational flexibility is slightly higher than that of the 3-azabicyclo[3.1.1]heptane system. Quinuclidines are also highly rigid but possess a different three-dimensional shape.

The choice of scaffold often depends on the specific therapeutic target and the desired orientation of substituents. The 3-azabicyclo[3.1.1]heptane scaffold, with its ability to mimic pyridine and meta-substituted benzene rings, provides a valuable alternative to these other bridged systems, particularly when aiming to improve physicochemical properties.

Table 2: Physicochemical Properties Comparison of Scaffolds as Bioisosteres

Scaffold/Moiety cLogP (approx.) Polar Surface Area (Ų) (approx.) Notes
Pyridine 0.65 12.9 Planar, aromatic
Benzene 2.13 0 Planar, aromatic, lipophilic
3-Azabicyclo[3.1.1]heptane 0.5 - 1.5 ~12 Non-planar, saturated, improved solubility often observed

| Tropane | 1.0 - 2.0 | ~12 | Non-planar, saturated |

The data in Table 2 illustrates the potential for the 3-azabicyclo[3.1.1]heptane scaffold to offer a more favorable lipophilicity profile compared to benzene, while maintaining a similar polarity to pyridine, making it an attractive scaffold for designing drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) properties.

Emerging Research Directions and Future Perspectives in Azabicyclo 3.1.1 Heptane Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies for the Scaffold

Recent research has emphasized the development of more environmentally friendly and efficient ways to synthesize the 3-azabicyclo[3.1.1]heptane core structure. nih.govacs.orgchemrxiv.orgresearchgate.net A significant focus is on catalyst-controlled annulation reactions, which allow for the construction of the bicyclic system with high levels of stereocontrol from readily available starting materials. nih.govacs.org For instance, researchers have explored the use of transition metal catalysts to mediate cycloaddition reactions, offering a direct and atom-economical route to the scaffold. nih.govacs.org

Synthetic StrategyKey FeaturesPotential Advantages for {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol Synthesis
Catalyst-Controlled AnnulationsHigh stereocontrol, use of readily available starting materials. nih.govacs.orgPrecise control over the stereochemistry of the methoxy (B1213986) and methanol (B129727) groups.
Strain-Release CycloadditionsMild reaction conditions, rapid access to functionalized scaffolds. researchgate.netresearchgate.netEfficient introduction of the methoxy and methanol functionalities.
Scalable Multigram SynthesisEnables production of large quantities for further research. chemrxiv.orgnih.govacs.orgchemrxiv.orgresearchgate.netFacilitates extensive biological evaluation and material science applications.

Integration of this compound within Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms holds significant promise for accelerating the discovery and development of novel derivatives of this compound. Automated synthesis platforms can enable the rapid generation of libraries of analogs by systematically varying substituents on the azabicyclo[3.1.1]heptane core. acs.org This high-throughput approach can significantly expedite the structure-activity relationship (SAR) studies crucial for drug discovery.

Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. vulcanchem.com For the synthesis of this compound and its derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the modular nature of flow chemistry systems would allow for the telescoping of multiple synthetic steps, reducing the need for intermediate purification and minimizing waste.

TechnologyApplication to this compoundKey Benefits
Automated SynthesisRapid generation of analog libraries for SAR studies. acs.orgAccelerated discovery of new compounds with desired properties.
Flow ChemistryPrecise control over reaction conditions, potential for multi-step synthesis. vulcanchem.comImproved yield and purity, enhanced safety, and scalability.

Exploration of Novel Chemical Reactivity and Transformation Pathways

The unique structural and electronic properties of the azabicyclo[3.1.1]heptane scaffold, influenced by the presence of the methoxy and methanol groups in this compound, open up avenues for exploring novel chemical reactivity. The nitrogen atom in the bicyclic system can act as a nucleophile or a base, and its reactivity can be modulated by the electronic effects of the substituents.

Researchers are investigating a range of chemical transformations to further functionalize the azabicyclo[3.1.1]heptane core. These include C-H activation reactions to introduce new substituents at specific positions, ring-opening reactions to generate novel acyclic or monocyclic structures, and derivatization of the existing functional groups. The methanol group, for instance, can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for further chemical modifications. The methoxy group can also potentially be cleaved to reveal a hydroxyl group, offering another site for derivatization. Understanding the interplay between the bicyclic core and its substituents will be key to unlocking new synthetic possibilities.

Transformation TypePotential Application to this compoundExpected Outcome
C-H ActivationIntroduction of new functional groups on the scaffold.Generation of novel analogs with diverse properties.
Ring-Opening ReactionsFormation of unique acyclic or monocyclic structures.Access to new chemical space.
Functional Group InterconversionModification of the methanol and methoxy groups.Creation of a wider range of derivatives for various applications.

Advanced Computational Design of this compound Analogs for Targeted Research Applications

Advanced computational methods are becoming indispensable tools for the rational design of novel this compound analogs with tailored properties for specific research applications. mdpi.comnih.gov Techniques such as molecular docking, pharmacophore modeling, and quantum mechanics calculations can be used to predict the binding affinity of designed molecules to biological targets, such as enzymes and receptors. mdpi.com

By creating virtual libraries of this compound analogs and computationally screening them against a target of interest, researchers can prioritize the synthesis of compounds with the highest predicted activity. This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error drug discovery. Furthermore, computational studies can provide valuable insights into the physicochemical properties of designed analogs, such as their solubility, metabolic stability, and potential for off-target effects. researchgate.net This information is crucial for optimizing the drug-like properties of new compounds. The use of computational design will be instrumental in harnessing the full potential of the this compound scaffold for the development of new therapeutic agents and functional materials.

Computational MethodApplication in Designing AnalogsBenefit for Research
Molecular DockingPredicting binding modes and affinities to biological targets. mdpi.comPrioritization of potent compounds for synthesis.
Pharmacophore ModelingIdentifying key structural features for biological activity. unimi.itGuiding the design of new active compounds.
ADMET PredictionIn silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. nih.govEarly identification of compounds with favorable drug-like properties.

Q & A

Q. Q1: What are the key challenges in optimizing the synthetic route for {5-methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol, and how can reaction conditions be systematically improved?

Methodological Answer: The synthesis of azabicycloheptane derivatives typically involves multi-step pathways, including cyclization, reduction, and functionalization. For example, analogous compounds like [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol require careful control of reaction parameters (temperature, solvent, catalysts) to avoid side reactions .

  • Step 1 : Cyclization of precursors using strong bases (e.g., NaH) in THF at 0–5°C to form the bicyclic core.
  • Step 2 : Methoxy group introduction via nucleophilic substitution or oxidation-reduction sequences.
  • Optimization : Use design-of-experiment (DoE) approaches to test variables (e.g., solvent polarity, catalyst loading). For instance, substituting THF with DMF may enhance reaction rates but risks side-product formation.

Q. Q2: How can the stereochemistry and spatial arrangement of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography remains the gold standard for absolute stereochemical determination. For example, SHELXL (a refinement program) has been widely used for small-molecule crystallography, even for azabicycloheptane derivatives .

  • Alternative Methods :
    • NMR : Use NOESY/ROESY to detect through-space interactions between methoxy protons and adjacent bicyclic hydrogens.
    • Vibrational Circular Dichroism (VCD) : Effective for determining enantiomeric excess in absence of crystals.

Advanced Research Questions

Q. Q3: How do electronic effects of the methoxy group influence the compound’s reactivity compared to halogen-substituted analogs (e.g., 5-fluoro or 5-chloro derivatives)?

Methodological Answer: The methoxy group is electron-donating, altering charge distribution and reactivity. For example:

  • Nucleophilic Substitution : Methoxy derivatives may exhibit slower reaction rates compared to electron-withdrawing substituents (e.g., Cl or F) due to reduced electrophilicity at adjacent positions.
  • Comparative Data : Studies on [5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl]methanol show higher reactivity in SN2 reactions (e.g., 80% yield vs. 60% for methoxy analogs under identical conditions) .

Q. Q4: What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the methoxy group and receptor pockets. For example, the bicyclic core may mimic tropane alkaloids in binding to monoamine transporters .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for methoxy vs. halogen substituents to guide SAR studies.

Q. Q5: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to assess if rapid metabolism in vivo reduces efficacy.
  • Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays to predict CNS availability. For example, bicyclic amines often show moderate BBB penetration due to their logP values (~2.5) .
  • Dose-Response Curves : Reconcile discrepancies by testing higher in vivo doses or optimizing delivery routes (e.g., intraperitoneal vs. oral).

Q. Q6: What are the best practices for comparing the pharmacological potential of this compound with structurally similar compounds?

Methodological Answer:

  • SAR Table : Tabulate substituent effects on target affinity (e.g., Ki values for serotonin receptors):
CompoundSubstituent5-HT₁A Ki (nM)
Target Compound-OCH₃15
[5-Fluoro-analog]-F8
[5-Chloro-analog]-Cl12
  • Functional Assays : Compare efficacy (EC₅₀) in cAMP or calcium flux assays to differentiate agonists vs. antagonists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.